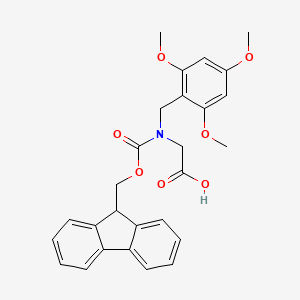

Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine

Descripción

Contextualization of the Fmoc Protecting Group in Peptide Chemistry

The development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is considered a landmark in the history of chemical peptide synthesis. publish.csiro.auresearchgate.net In the chemical formation of a peptide bond, the α-amino group of one amino acid must be temporarily blocked, or "protected," while its carboxyl group is activated to react with the amino group of another. publish.csiro.au The Fmoc group serves as this temporary shield for the Nα-amino group. publish.csiro.aunumberanalytics.com

A key advantage of the Fmoc group is its base-lability, meaning it can be removed under mild, non-hydrolytic basic conditions. publish.csiro.auyoutube.com This is typically achieved using a solution of a weak base like piperidine (B6355638) in a polar solvent such as N,N-dimethylformamide (DMF). youtube.comwikipedia.org This characteristic is particularly crucial in Solid-Phase Peptide Synthesis (SPPS), the most common method for creating peptides. In SPPS, the growing peptide chain is anchored to a solid resin support. The use of the Fmoc group allows for its selective removal without disturbing the acid-labile linker that attaches the peptide to the resin, ensuring the integrity of the desired product. wikipedia.org

The Fmoc group is stable to acids and hydrolysis, making it compatible with many other protecting groups used for amino acid side chains. numberanalytics.comwikipedia.org Furthermore, the fluorenyl group's strong UV absorbance allows for the spectrophotometric monitoring of the synthesis progress. publish.csiro.au These attributes—ease of preparation, stability under acidic conditions, and selective removal with mild bases—have established the Fmoc group as a preferred choice in peptide synthesis. publish.csiro.auyoutube.com

Significance of the 2,4,6-Trimethoxybenzyl (Tmb) Moiety in Amino Acid Derivatization

The 2,4,6-trimethoxybenzyl (Tmb) group is an acid-labile protecting group used in organic synthesis. Its utility is demonstrated in its application as a protecting group for the sulfhydryl function of cysteine, where it is referred to as S-2,4,6-trimethoxybenzyl (Tmob). researchgate.net The Tmob group can be introduced using the corresponding alcohol under acid catalysis and is rapidly removed with trifluoroacetic acid (TFA) in the presence of scavengers. researchgate.net

In the context of amino acid derivatization, the trimethoxybenzyl structure is significant for conferring specific properties to the molecule. In Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine, the Tmb group is attached to the nitrogen atom of glycine (B1666218), alongside the Fmoc group. This derivatization enhances the stability and solubility of the building block. chemimpex.com Related structures, such as tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP), are used to derivatize peptides to facilitate analysis by mass spectrometry. nih.govresearchgate.net The presence of multiple methoxy (B1213986) groups on the benzyl (B1604629) ring influences the electronic properties and steric bulk of the molecule, which can be leveraged to control reactivity and prevent undesirable side reactions during synthesis.

Role of this compound as a Specialized Building Block

This compound functions as a highly specialized and versatile building block in the synthesis of complex peptides and peptidomimetics. chemimpex.com Glycine is the simplest amino acid, lacking a side chain, which can sometimes lead to challenges in peptide synthesis, including aggregation. The introduction of the bulky, acid-labile Tmb group on the backbone nitrogen atom creates a tertiary amine, effectively serving as a protecting group for the N-H itself.

This modification is particularly useful for several reasons:

Preventing Side Reactions: It blocks the nitrogen from participating in unwanted reactions.

Improving Solubility: The Tmb group can enhance the solubility of the growing peptide chain, which is a common challenge in SPPS. chemimpex.com

Introducing Structural Diversity: It allows for the creation of N-substituted glycine residues within a peptide sequence, leading to peptidomimetics with potentially altered conformations and biological activities.

The compound facilitates the efficient formation of peptide bonds while maintaining the integrity of other sensitive functional groups, allowing for the production of high-purity peptides. chemimpex.com It is also used in the synthesis of other complex molecules beyond standard peptides, such as α-formylglycine building blocks used in studying sulfatase enzymes. nih.gov

Overview of Research Trajectories Involving this compound

Research utilizing this compound and related N-substituted building blocks spans several areas of chemical and biomedical science. The compound's unique structure makes it a valuable tool in designing and testing new therapeutic agents and biological probes. chemimpex.com

Key research trajectories include:

Drug Discovery: The building block is employed in the synthesis of bioactive peptides for potential therapeutic use in fields like oncology and neurology, where targeted therapies are critical. chemimpex.com By incorporating N-substituted amino acids, researchers can create peptides with improved stability against enzymatic degradation and enhanced cell permeability. mdpi.com

Bioconjugation: The compound can be used in processes that link biomolecules to therapeutic agents or diagnostic labels, which is a fundamental technique in developing targeted drug delivery systems. chemimpex.com

Neuroscience Research: It plays a role in the synthesis of neuropeptides, aiding scientists in understanding brain function and developing potential treatments for neurological disorders. chemimpex.com

Materials Science: Fmoc-modified amino acids are known for their self-assembly properties, forming functional materials like hydrogels. rsc.org While research on the specific self-assembly of Fmoc-N-(Tmb)-glycine is less common, its structural motifs are relevant to this field.

Analytical Chemistry: As a well-defined chemical entity, it is useful in analytical techniques like HPLC for method development and as a standard for the separation and analysis of complex mixtures, which is vital for quality control in pharmaceuticals. chemimpex.com

Chemical Compound Data

Below are interactive tables detailing the properties and identifiers for the primary chemical compound discussed in this article.

This compound Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C27H27NO7 | nih.gov |

| Molecular Weight | 477.5 g/mol | nih.gov |

| Appearance | Solid | chemicalbook.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

This compound Identifiers

| Identifier Type | Identifier | Source |

|---|---|---|

| CAS Number | 166881-43-2 | nih.gov |

| PubChem CID | 56777269 | nih.gov |

| Synonyms | Fmoc-TmbGly-OH, Fmoc-N-(2,4,6-trimethoxybenzyl)glycine | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[(2,4,6-trimethoxyphenyl)methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO7/c1-32-17-12-24(33-2)22(25(13-17)34-3)14-28(15-26(29)30)27(31)35-16-23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-13,23H,14-16H2,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIVZMBKOCDKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166881-43-2 | |

| Record name | N-Fmoc-N-(2,4,6-trimethoxybenzyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for Fmoc N 2,4,6 Trimethoxybenzyl Glycine

Synthetic Methodologies for Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine Production

The production of this compound is centered on its role as a key building block in solid-phase peptide synthesis (SPPS). chemimpex.com The presence of the Fmoc group allows for the selective protection of the amino group, which is fundamental to the stepwise assembly of peptide chains. chemimpex.com The Tmb group on the glycine (B1666218) nitrogen provides additional protection and steric hindrance, which can be critical in specific synthetic strategies.

Key considerations include:

Preventing Side Reactions: In the synthesis of long or complex peptides, particularly those containing multiple glycine residues, the use of dipeptide or more complex building blocks can be advantageous. For instance, in the synthesis of poly-glycine sequences, using Fmoc-Gly-Gly-OH instead of single Fmoc-Gly-OH can significantly reduce the formation of deletion byproducts (e.g., [des-Gly]-peptides). google.com Similarly, N-substituted glycines like this compound are designed to prevent specific side reactions and aggregation during peptide assembly.

Purity of Starting Materials: The final purity of the peptide is highly dependent on the purity of the initial building blocks. Commercial preparations of this compound are typically offered at high purity levels (e.g., ≥97% by HPLC) to ensure the fidelity of the synthesis. chemimpex.com

The optimization of reaction conditions is critical throughout Fmoc-based SPPS to maintain the integrity of the growing peptide chain. While glycine itself is not chiral and therefore not at risk of racemization, the principles for optimizing coupling steps are universally applicable to ensure efficient and error-free synthesis. researchgate.net

Effective optimization strategies involve:

Coupling Reagents: The choice of coupling reagent is a critical parameter. For difficult couplings or to minimize side reactions, specific activating agents are employed. Studies on other amino acids have shown that reagents like DEPBT or COMU, when used with bases such as TMP or DMP, can significantly reduce unwanted side reactions. researchgate.net

Base Selection: The base used during both the coupling and the Fmoc-deprotection steps must be carefully selected. While piperidine (B6355638) is commonly used for Fmoc removal, its use can sometimes lead to side reactions with sensitive residues. researchgate.net Therefore, optimizing the base, its concentration, and the reaction time is crucial for a successful synthesis. researchgate.netuci.edu

Solvent and Temperature: The choice of solvent (commonly DMF or DCM) and the reaction temperature can influence reaction kinetics and the solubility of reactants, affecting both coupling efficiency and the potential for side reactions. google.comuci.edu

Table 1: Key Reagents in Fmoc-SPPS Optimization This table is interactive. Click on the headers to sort.

| Reagent Type | Examples | Role in Synthesis | Reference |

|---|---|---|---|

| Coupling Agents | HBTU, HATU, COMU, DEPBT | Activate the carboxylic acid for amide bond formation. | researchgate.netuci.edu |

| Bases (Coupling) | DIEA, TMP, DMP, Collidine | Neutralize protonated amines and facilitate coupling. | researchgate.netuci.edu |

| Base (Deprotection) | Piperidine, Piperazine | Cleave the Fmoc protecting group from the N-terminus. | researchgate.netuci.edu |

Advanced Derivatization Techniques Utilizing this compound

The utility of this compound extends beyond its role as a simple building block. It serves as a precursor for creating specialized molecular tools for research and therapeutic development. chemimpex.com

This compound is instrumental in the synthesis of functionalized derivatives for a range of applications, including drug discovery and bioconjugation. chemimpex.com

Bioactive Peptides: The compound is a cornerstone in the synthesis of bioactive peptides that may serve as potential therapeutics. chemimpex.com Its structure facilitates the reliable construction of complex peptide sequences needed for targeted therapies. chemimpex.com

Bioconjugation: The glycine backbone can be a point of attachment for other molecules. This is essential in bioconjugation, where biomolecules are linked to therapeutic agents or imaging labels to develop targeted drug delivery systems or diagnostic tools. chemimpex.com

While the Tmb group protects the glycine nitrogen during synthesis, the N-terminal glycine of a final peptide product is a prime target for selective chemical modification. This allows for the introduction of various functionalities post-synthesis. Several chemical strategies have been developed for the selective modification of N-terminal glycine residues. researchgate.net

Examples of such modifications include:

Reaction with aldehydes to form stable derivatives. researchgate.net

Modification using azido (B1232118) pyridoxal (B1214274) derivatives, which can then be used in click chemistry reactions. researchgate.net

The use of 2-(2-formylphenoxy) acetic acid followed by oxidation to achieve selective ligation. researchgate.net

These methods leverage the unique reactivity of the N-terminal α-amino group of glycine, providing a versatile platform for protein and peptide engineering. researchgate.net

The N-terminal glycine residue, often installed using a glycine building block during synthesis, is particularly useful for the site-specific introduction of probes and tags. nih.gov This is a powerful technique in chemical biology for studying protein function and localization.

One prominent method is Sortase-Mediated Ligation (SML) . nih.gov

In this enzymatic method, an enzyme called Sortase A recognizes a specific peptide sequence (e.g., LPXTG) at the C-terminus of a protein. nih.gov

The enzyme cleaves this sequence and forms a covalent intermediate. nih.gov

This intermediate is then resolved by a nucleophile, which is typically a peptide or molecule bearing an N-terminal glycine (or multiple glycines). nih.gov

This process results in the site-specific ligation of the glycine-containing probe to the C-terminus of the target protein. nih.gov

This technique allows for the attachment of a wide variety of functional moieties, such as fluorophores, biotin, or other reporter molecules, with high specificity and under physiological conditions. nih.gov

Table 2: Properties of this compound This table is interactive. Click on the headers to sort.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 166881-43-2 | chemimpex.comnih.gov |

| Molecular Formula | C₂₇H₂₇NO₇ | chemimpex.comnih.gov |

| Molecular Weight | 477.51 g/mol | chemimpex.comnih.gov |

| Appearance | White powder | chemimpex.com |

| Synonyms | Fmoc-Tmb-Gly-OH, Fmoc-TmbGly-OH | chemimpex.comnih.gov |

Applications of Fmoc N 2,4,6 Trimethoxybenzyl Glycine in Complex Peptide Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. researchgate.net Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is specifically designed for integration into SPPS workflows, where the peptide chain is incrementally built on a solid resin support. uci.eduluxembourg-bio.com This building block is particularly valuable in the synthesis of long or "difficult" sequences that are prone to synthetic challenges. sigmaaldrich.com

The most widely used approach in SPPS is the Fmoc/tBu (tert-butyl) strategy, which relies on an orthogonal protection scheme. csic.espeptide.com In this method, the temporary Nα-amino protecting group is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while permanent side-chain protecting groups are typically acid-labile, such as the tert-butyl (tBu) group. csic.espeptide.comchempep.com

The relevance of this compound lies in its seamless compatibility with this strategy.

Nα-Fmoc Group : The compound possesses the standard Fmoc group, which is removed in each cycle of the synthesis using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). luxembourg-bio.comchempep.comresearchgate.net

Acid-Labile Tmob Group : The 2,4,6-trimethoxybenzyl (Tmob) group on the backbone amide nitrogen is stable to the basic conditions used for Fmoc removal. chempep.com However, it is designed to be cleaved under the strongly acidic conditions used at the end of the synthesis to remove side-chain protecting groups and release the peptide from the resin. sigmaaldrich.comresearchgate.net This final cleavage is typically performed using trifluoroacetic acid (TFA). csic.esresearchgate.net

This dual-protection scheme ensures that the Tmob group remains on the glycine (B1666218) backbone throughout the chain elongation process, where it exerts its beneficial effects, and is then efficiently removed during the final deprotection step to yield the native peptide sequence. sigmaaldrich.com

A primary challenge during SPPS is the tendency of the growing peptide chain to aggregate via intermolecular hydrogen bonding, forming stable secondary structures like β-sheets on the solid support. sigmaaldrich.comchempep.com This aggregation can hinder both the deprotection of the N-terminal Fmoc group and the subsequent coupling of the next amino acid, leading to incomplete reactions and the formation of deletion sequences, which complicates purification. chempep.com

This compound acts as a "disrupting" building block. sigmaaldrich.compeptide.com The bulky, non-polar Tmob group on the backbone nitrogen atom sterically prevents the formation of the hydrogen bonds that are essential for aggregation. sigmaaldrich.compeptide.com By replacing a standard glycine residue with this modified version at strategic points within a difficult sequence (often every 6-7 residues), the propensity for aggregation is significantly reduced. chempep.com This leads to improved solvation of the peptide chain and maintains its accessibility for subsequent chemical reactions. chemimpex.com

Research has demonstrated the effectiveness of this approach. In one notable example, the use of the analogous (Tmob)Gly derivative enabled the successful synthesis of a 64-residue transmembrane peptide in remarkable purity, a feat often complicated by severe aggregation issues. sigmaaldrich.com

By preventing on-resin aggregation, this compound directly improves the efficiency of the coupling steps during peptide chain elongation. chemimpex.comchemimpex.com When aggregation is minimized, the N-terminal amine of the growing peptide chain remains exposed and accessible, allowing for more efficient and complete acylation by the incoming activated Fmoc-amino acid. chempep.com This results in higher coupling yields and a significant reduction in the formation of deletion by-products. chemimpex.comchemimpex.com

The coupling of this compound itself onto the peptide chain can be achieved using standard coupling reagents. sigmaaldrich.com However, the subsequent acylation of the secondary amine of the deprotected Tmob-glycine residue can be more challenging. To ensure high efficiency, more potent coupling reagents are often employed for the next amino acid addition. sigmaaldrich.comchempep.com

| Coupling Reagent | Description | Reference |

|---|---|---|

| PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) | A highly reactive phosphonium-based reagent suitable for coupling to sterically hindered secondary amines. | sigmaaldrich.com |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A potent aminium-based reagent widely used for difficult couplings, including those involving N-alkylated amino acids. | sigmaaldrich.comchempep.com |

| Pre-formed Amino Acid Fluorides | Highly reactive acylating species that can effectively acylate hindered amines. | sigmaaldrich.comchempep.com |

The deprotection and cleavage strategy for peptides incorporating this compound follows the standard Fmoc/tBu protocol but involves two distinct deprotection events for the different protecting groups.

Fmoc Deprotection (Cyclical): The Nα-Fmoc group is removed at the beginning of each synthesis cycle. This is a base-mediated β-elimination reaction. chempep.comnih.gov

Reagent : Typically a 20% (v/v) solution of piperidine in DMF. uci.eduresearchgate.net

Mechanism : The piperidine abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene, which is trapped by the piperidine. luxembourg-bio.comchempep.comnih.gov

Monitoring : The completion of the deprotection can be monitored by quantifying the UV absorbance of the piperidine-dibenzofulvene adduct. chempep.comiris-biotech.de

Reagent : Primarily trifluoroacetic acid (TFA). csic.esresearchgate.net

Scavengers : The cleavage cocktail typically includes scavengers (e.g., water, thioanisole, triisopropylsilane) to trap the reactive carbocations generated from the cleavage of the protecting groups, preventing side reactions. researchgate.net

Outcome : This final step regenerates the native glycine amide backbone and releases the fully deprotected peptide into solution. sigmaaldrich.com

| Process | Protecting Group | Reagent | Timing | Reference |

|---|---|---|---|---|

| Nα-Deprotection | Fmoc (9-fluorenylmethoxycarbonyl) | 20% Piperidine in DMF | Repeated at each cycle of SPPS | uci.educhempep.comresearchgate.net |

| Final Cleavage | Tmob (2,4,6-trimethoxybenzyl) & Side-Chain Groups (e.g., tBu, Trt) | TFA with scavengers | Once at the end of synthesis | sigmaaldrich.comresearchgate.net |

Solution-Phase Peptide Synthesis Approaches

While this compound is optimized for and overwhelmingly used in Solid-Phase Peptide Synthesis, the principles of its application could theoretically be adapted for solution-phase synthesis. The Fmoc group was initially developed for solution chemistry. nih.gov However, its primary advantage—disrupting aggregation of resin-bound peptides—is most pronounced in the heterogeneous environment of SPPS. In solution-phase synthesis, aggregation can often be managed by changing solvents or reaction conditions, making the use of such specialized and costly monomers less common. The current body of research focuses almost exclusively on the application of this compound in SPPS.

Synthesis of Peptidomimetics and Non-Natural Peptides

The incorporation of this compound into a peptide chain temporarily creates a non-natural, N-alkylated peptide backbone. While the Tmob group is typically removed at the end of the synthesis to yield the natural peptide sequence, its presence during synthesis is a key feature. sigmaaldrich.com

This building block is primarily used as a synthetic tool to access natural peptide sequences that would otherwise be difficult to synthesize. sigmaaldrich.com However, the underlying principle of modifying the peptide backbone to alter its properties is central to the design of peptidomimetics. By using backbone-protected amino acids, chemists can control the conformational properties of the peptide chain during synthesis. This strategy is related to the use of other non-natural building blocks, such as pseudoprolines or N-alkylated amino acids, which are incorporated permanently to create peptidomimetics with enhanced stability, bioavailability, or specific conformational constraints. sigmaaldrich.com While this compound is used as a transient modification, its application showcases a powerful strategy for manipulating peptide structure to achieve challenging synthetic goals.

Incorporation into Peptide Analogues

The creation of peptide analogues is a cornerstone of medicinal chemistry, aiming to develop molecules with improved therapeutic properties such as enhanced stability, receptor affinity, or altered biological activity. This compound serves as a specialized building block for generating such analogues through backbone modification. chemimpex.com By incorporating this reagent, a 2,4,6-trimethoxybenzyl (Tmb) group is introduced onto the amide nitrogen of a glycine residue within the peptide sequence.

This modification is more than a simple substitution; it fundamentally alters the local and global properties of the peptide chain. The bulky Tmb group can influence the peptide's conformational flexibility and its ability to adopt specific secondary structures. This steric hindrance can be strategically employed to design analogues with predefined three-dimensional shapes, which is critical for mimicking or blocking biological interactions. The unique structure of this building block enhances the ability to design and test new pharmaceuticals, making it a valuable tool in drug discovery. chemimpex.com

Design and Synthesis of Backbone-Modified Peptides

The primary challenge in the chemical synthesis of long or hydrophobic peptides is the tendency of the growing, resin-bound peptide chain to aggregate. This aggregation, driven by intermolecular hydrogen bonding between peptide backbones, can lead to incomplete coupling and deprotection steps, resulting in low yields and difficult purifications. The introduction of backbone amide protecting groups is a powerful strategy to mitigate these issues. nih.govresearchgate.net

This compound is designed for precisely this purpose. The Tmb group on the glycine nitrogen acts as a reversible protecting group for the backbone amide. nih.gov Its bulky, non-polar nature disrupts the hydrogen bond network that causes aggregation, effectively solubilizing the protected peptide chain within the synthesis resin. nih.gov This approach is particularly effective for preventing issues in sequences known to be "difficult."

One of the most serious side reactions in Fmoc-SPPS is the formation of aspartimide, especially in sequences containing an Asp-Gly motif. nih.gov This side reaction leads to the formation of multiple impurities that are difficult to separate from the target peptide. Backbone protection of the glycine residue following aspartic acid can completely suppress aspartimide formation. researchgate.net By using this compound, the amide nitrogen is sterically shielded, preventing the cyclization reaction from occurring.

The utility of this approach is summarized in the table below, which illustrates the impact of backbone modification on peptide synthesis outcomes.

| Synthesis Parameter | Standard Fmoc-Glycine | This compound | Reference |

|---|---|---|---|

| Peptide Aggregation | High risk in difficult sequences | Significantly reduced due to disrupted H-bonding | nih.gov |

| Crude Peptide Purity | Often low due to incomplete reactions | Improved purity and yield | researchgate.net |

| Aspartimide Formation (in Asp-Gly sequences) | High probability | Suppressed | nih.gov |

| Synthesis Efficiency | Reduced for long or hydrophobic peptides | Enhanced, allowing for synthesis of longer peptides | nih.gov |

Role in the Synthesis of Bioactive Peptides

Bioactive peptides are at the forefront of therapeutic development, with applications ranging from metabolic disorders to oncology. The efficient and high-fidelity synthesis of these complex molecules is critical for research and pharmaceutical production. This compound is a versatile building block that plays a significant role in advancing the synthesis of bioactive peptides. chemimpex.com

Its ability to prevent aggregation and side reactions ensures that the final peptide product is obtained with high purity, which is a crucial requirement for therapeutic agents. chemimpex.com By streamlining the synthesis of difficult sequences, researchers can access complex bioactive peptides that would otherwise be challenging to produce. This accelerates the pace of drug discovery and development by enabling the reliable production of peptide candidates for biological screening. chemimpex.com The unique structure of the reagent enhances stability and solubility, making it an ideal choice for researchers focused on developing complex peptide sequences for potential medical applications. chemimpex.com

The research findings indicate that leveraging this compound can lead to streamlined workflows, reduced synthesis times, and improved yields, thereby advancing projects in drug discovery and development. chemimpex.com

Protective Group Chemistry and Orthogonality in Fmoc N 2,4,6 Trimethoxybenzyl Glycine Applications

Orthogonal Protecting Group Strategies

In the context of SPPS, orthogonality refers to the use of multiple classes of protecting groups within the same synthesis, where each class can be removed by a distinct chemical mechanism without affecting the others. nih.gov The standard Fmoc/tBu strategy is a prime example, relying on the base-lability of the Nα-Fmoc group for chain elongation and the acid-lability of side-chain protecting groups (like tBu, Boc, and Trt) for final deprotection. csic.es The introduction of the Tmb group on the backbone amide nitrogen of a glycine (B1666218) residue adds another layer of orthogonality, enabling selective modifications and improving peptide integrity.

The Tmb group is compatible with the widely used Fmoc/tBu SPPS strategy because it possesses a different level of acid sensitivity compared to standard side-chain protecting groups. While the Fmoc group is removed with a base (typically piperidine), both the Tmb group and common side-chain protecting groups like tert-butyl (tBu) and trityl (Trt) are removed by acid. csic.esresearchgate.net

The key to their compatibility and orthogonality lies in their differential lability toward acid. The Tmb group is classified as a hyper-acid-labile protecting group, similar to groups like 4-methyltrityl (Mtt) and 2-chlorotrityl (2-ClTrt). sigmaaldrich.com This high sensitivity allows for the selective removal of the Tmb group using very dilute concentrations of acid, under which more robust, "standard" acid-labile groups like tBu and Boc (for tryptophan) remain completely stable. sigmaaldrich.comcblpatras.gr This creates a three-dimensional orthogonal scheme:

Fmoc group: Removed by base (e.g., 20% piperidine (B6355638) in DMF).

Tmb group: Removed by very mild acid (e.g., 1-6% TFA in DCM).

Standard side-chain groups (tBu, Boc, Pbf): Stable to mild acid but removed by strong acid (e.g., 95% TFA).

This hierarchical stability allows for the selective deprotection of the Tmb-protected backbone nitrogen mid-synthesis, leaving the side-chain protection intact for subsequent steps.

The ability to selectively cleave the Tmb group from the backbone amide nitrogen is crucial for its application in advanced peptide synthesis strategies.

The high acid lability of the Tmb group is a direct consequence of its chemical structure. The three electron-donating methoxy (B1213986) groups (-OCH₃) on the benzyl (B1604629) ring at positions 2, 4, and 6 significantly increase the electron density of the aromatic system. nih.gov Upon protonation by an acid, the resulting benzylic carbocation is highly stabilized through resonance by these methoxy groups. This stabilization lowers the activation energy required for cleavage, making the Tmb group exceptionally sensitive to acidolysis. nih.gov Its lability is considerably greater than that of the related 2,4-dimethoxybenzyl (Dmb) group and is often compared to that of trityl-based protecting groups. nih.gov

While the Tmb group is removed during the final global deprotection step using concentrated trifluoroacetic acid (TFA), its selective removal requires much milder and specific conditions. thermofisher.com True orthogonality is achieved by using a cleavage cocktail that affects only the Tmb group.

Drawing on methods used for other hyper-acid-labile groups, the selective cleavage of Tmb is typically performed using a low concentration of TFA (in the range of 1-6%) dissolved in a non-polar solvent like dichloromethane (B109758) (DCM). researchgate.net It is critical to include a scavenger, such as triethylsilane (TES) or triisopropylsilane (B1312306) (TIS), in the cleavage mixture. researchgate.net The scavenger's role is to irreversibly trap the highly stable Tmb carbocation that is released during cleavage, thereby preventing side reactions (such as re-alkylation of nucleophilic residues like tryptophan) and driving the deprotection reaction to completion. sigmaaldrich.comresearchgate.net

| Protecting Group | Typical Selective Cleavage Conditions | Stability to Other Conditions |

|---|---|---|

| Tmb (2,4,6-trimethoxybenzyl) | 1-6% TFA in DCM with scavenger (e.g., TIS/TES) | Stable to base (piperidine) |

| Trt (Trityl) | 1-2% TFA in DCM with scavenger (e.g., TIS/TES) sigmaaldrich.comresearchgate.net | Stable to base (piperidine) |

| tBu (tert-butyl) | Stable to mild acid; requires strong acid (e.g., >50-95% TFA) for cleavage csic.es | Stable to base (piperidine) |

Selective Removal of the Tmb Group from the Glycine Nitrogen

Impact of Protecting Group Selection on Peptide Integrity

The choice of protecting groups extends beyond simple masking of reactive sites; it directly influences the structural integrity of the growing peptide chain by preventing deleterious side reactions.

Racemization, the loss of stereochemical purity at the α-carbon, is a significant risk during peptide synthesis, particularly for sensitive amino acids like cysteine and histidine. peptide.com The primary mechanism for racemization during the activation step of a carboxyl group is the formation of a transient, planar 5(4H)-oxazolone intermediate. nih.govresearchgate.net The formation of this intermediate requires the presence of an acidic proton on the amide nitrogen of the Nα-protected amino acid being coupled.

The use of an N-Tmb protected amino acid, such as in the form of a Fmoc-Xaa-N(Tmb)-Gly-OH dipeptide, effectively prevents this pathway. When the next amino acid is to be coupled, the preceding residue's backbone amide nitrogen is alkylated by the Tmb group. This substitution means there is no amide proton available for abstraction to form the oxazolone. peptide.comresearchgate.net By physically blocking the mechanism, backbone protection directly suppresses racemization of the activated residue. This strategy is also highly effective at preventing a related side reaction, aspartimide formation, which occurs through a similar cyclization mechanism when aspartic acid is involved. nih.govpeptide.com

Mitigation of Side Reactions in Peptide Assembly

In the realm of Solid-Phase Peptide Synthesis (SPPS), particularly utilizing the widespread Fmoc/tBu strategy, the occurrence of side reactions can significantly impede the synthesis of target peptides, leading to low yields and challenging purifications. Certain peptide sequences, often termed "difficult sequences," are particularly susceptible to issues like aggregation and intramolecular cyclization. The strategic incorporation of specialized building blocks, such as Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine, offers a powerful solution to these problems by employing the principle of backbone protection.

The 2,4,6-trimethoxybenzyl (Tmb) group on the glycine nitrogen acts as a temporary, acid-labile protecting group for the peptide backbone amide. iris-biotech.de By reversibly alkylating the amide nitrogen, the Tmb group physically disrupts the hydrogen-bonding patterns between peptide chains that lead to aggregation. nih.govnih.gov This solubilizing effect is crucial for maintaining synthetic efficiency during the assembly of long or hydrophobic peptides. nih.govsigmaaldrich.com Furthermore, this modification can sterically hinder unwanted intramolecular side reactions. iris-biotech.denih.gov

Key Side Reactions Mitigated by this compound:

Peptide Aggregation: Inter-chain association via hydrogen bonding is a primary cause of synthesis failure, leading to incomplete coupling and deprotection steps. nih.govrsc.org This is especially prevalent in hydrophobic sequences or those with a tendency to form stable secondary structures like β-sheets on the resin. By introducing a bulky Tmb group on a glycine residue within the sequence, the capacity for amide-amide hydrogen bonding is eliminated at that position. nih.gov This disruption is often sufficient to prevent the collapse of the peptide-resin matrix and maintain the accessibility of the N-terminus for subsequent reaction cycles, thereby improving the yield and quality of the final crude peptide. nih.govchemimpex.com The use of such backbone-protected amino acids is considered one of the most effective methods for overcoming aggregation. sigmaaldrich.comsigmaaldrich.com

Aspartimide Formation: One of the most problematic side reactions in Fmoc-SPPS is the formation of aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue, forming a five-membered cyclic imide. nih.gov This reaction is highly sequence-dependent and is significantly accelerated when glycine (Gly) is the subsequent residue (the Asp-Gly sequence). nih.govresearchgate.net Aspartimide formation leads to a mixture of byproducts, including α- and β-peptides, as well as racemization at the aspartic acid chiral center. nih.gov Placing a Tmb protecting group on the nitrogen of the glycine immediately following the aspartic acid residue effectively prevents this side reaction. iris-biotech.de The steric bulk of the Tmb group blocks the nucleophilic attack of the amide nitrogen on the Asp side chain, thus preserving the integrity of the peptide backbone. nih.govepa.gov While building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH are well-documented for this purpose, Fmoc-N-Tmb-Gly-OH functions on the same principle and serves as a critical tool for preventing aspartimide formation in susceptible sequences. iris-biotech.desigmaaldrich.comresearchgate.net

The incorporation of this compound is achieved using standard coupling reagents such as PyBOP or HATU. iris-biotech.de The Tmb protecting group is stable to the basic conditions required for Fmoc group removal (e.g., piperidine) but is cleaved under the standard final acidic conditions (e.g., with Trifluoroacetic acid) used to release the peptide from the resin and remove side-chain protecting groups. iris-biotech.desigmaaldrich.com

The following table summarizes the primary side reactions addressed by the use of this specialized amino acid derivative.

| Side Reaction | Sequence Dependency | Mechanism of Side Reaction | Mitigation by Fmoc-N-(Tmb)-Gly-OH |

| Aggregation | High content of hydrophobic residues; sequences prone to β-sheet formation. sigmaaldrich.com | Inter-chain hydrogen bonding of peptide backbones, leading to poor solvation and accessibility on the solid support. nih.govnih.gov | The Tmb group on the amide nitrogen disrupts hydrogen bond networks, increasing solubility and preventing aggregation. iris-biotech.denih.gov |

| Aspartimide Formation | Most prominent in Asp-Gly, Asp-Asn, and Asp-Cys sequences. nih.gov | The backbone amide nitrogen of the residue C-terminal to Asp attacks the side-chain β-ester, forming a cyclic imide. nih.gov | The bulky Tmb group on the Gly nitrogen sterically hinders the intramolecular cyclization, preventing the side reaction. iris-biotech.denih.gov |

| Diketopiperazine (DKP) Formation | High propensity in dipeptides, especially with C-terminal Proline or Glycine. nih.gov | Intramolecular aminolysis of the ester linkage to the resin by the N-terminal amine of the dipeptide, cleaving the peptide from the support. nih.gov | While primarily used for aggregation and aspartimide issues, backbone protection can alter peptide conformation, which may influence the rate of DKP formation. |

Analytical Characterization and Quality Control in Fmoc N 2,4,6 Trimethoxybenzyl Glycine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the primary structural confirmation of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine, verifying the presence and connectivity of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum provides characteristic signals for the protons of the fluorenylmethoxycarbonyl (Fmoc), trimethoxybenzyl (Tmb), and glycine (B1666218) moieties. For instance, the aromatic protons of the Fmoc group typically appear in the downfield region (around 7.2-7.8 ppm), while the methoxy (B1213986) protons of the Tmb group present as sharp singlets in the upfield region (around 3.8 ppm). Temperature-dependent NMR studies on similar Fmoc-protected structures have been used to investigate the presence of cis and trans rotamers, which can arise from restricted rotation around the amide bond beilstein-journals.org.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H stretching of the urethane, C=O stretching of the carboxyl and carbamate groups, and C-O stretching of the ether groups. researchgate.netmdpi.com Analysis of the amide I and amide II bands, in particular, can provide information about the molecular environment. nih.gov

Table 1: Representative Spectroscopic Data for Structural Confirmation

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Fmoc Aromatic Protons | ~7.2 - 7.8 ppm |

| Tmb Aromatic Protons | ~6.1 - 6.2 ppm | |

| Glycine CH₂ | ~3.9 - 4.1 ppm | |

| Methoxy (OCH₃) Protons | ~3.8 ppm | |

| FTIR | N-H Stretch (Urethane) | ~3300 - 3500 cm⁻¹ |

| C=O Stretch (Carboxylic Acid) | ~1700 - 1725 cm⁻¹ | |

| C=O Stretch (Carbamate) | ~1680 - 1700 cm⁻¹ | |

| C-O Stretch (Ethers) | ~1050 - 1150 cm⁻¹ |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. beilstein-journals.orgchemimpex.com Reversed-phase HPLC (RP-HPLC) is most commonly used, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with an acidic additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. phenomenex.com Purity is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks at a specific UV wavelength, often around 254 nm or 280 nm where the Fmoc group exhibits strong absorbance. nih.gov Commercial suppliers often guarantee a purity of ≥97% or higher as determined by HPLC. chemimpex.comjk-sci.com

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18, 3.5-5 µm particle size |

| Mobile Phase A | Water with 0.05-0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.05-0.1% TFA |

| Gradient | Linear gradient, e.g., 30-100% B over 8-15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 254 nm |

Gas Chromatography (GC) is generally not a suitable method for the direct analysis of large, non-volatile, and thermally labile molecules like this compound. However, GC can be a valuable quality control tool for analyzing residual solvents from the synthesis and purification process. It can also be used to analyze volatile starting materials or potential impurities after appropriate derivatization to increase their volatility. nih.gov For instance, a quantitative GC-based assay can be employed to determine the content of free amino acids in the starting material. merckmillipore.com

Mass Spectrometry for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) is a critical technique for confirming the molecular identity of this compound and for identifying potential impurities. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, as it minimizes fragmentation and typically produces the protonated molecular ion [M+H]⁺.

The calculated molecular weight of this compound is 477.51 g/mol . chemimpex.com MS analysis should confirm this value, providing strong evidence of the compound's identity. When coupled with HPLC (LC-MS), this technique becomes a powerful tool for impurity profiling. As impurities elute from the HPLC column, they can be detected and their molecular weights determined, which aids in their identification and helps to optimize the synthetic process.

Table 3: Molecular Identity Data

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₂₇NO₇ |

| Molecular Weight | 477.51 g/mol |

| Primary MS Ion (ESI+) | [M+H]⁺ at m/z 478.5 |

Techniques for Stereochemical Analysis

Glycine, the core amino acid in this compound, is achiral as its alpha-carbon is bonded to two hydrogen atoms. Therefore, this compound itself does not have stereoisomers. However, the context of its use in peptide synthesis makes stereochemical analysis crucial. The harsh chemical conditions sometimes employed during peptide synthesis can lead to the racemization of adjacent chiral amino acids in the growing peptide chain. semanticscholar.org

Therefore, while stereochemical analysis is not performed on the glycine derivative itself, it is a critical quality control step for the final peptides synthesized using this building block. Techniques such as chiral HPLC or GC analysis of the hydrolyzed peptide can be used to determine the enantiomeric purity of the constituent amino acids, ensuring that the integrity of their stereocenters was maintained throughout the synthesis. phenomenex.com

Quality Control Protocols in Research and Development

Comprehensive quality control (QC) protocols are essential to ensure the lot-to-lot consistency and reliability of this compound for research and manufacturing. A robust QC protocol integrates multiple analytical techniques to build a complete profile of the compound. High purity of starting materials is critical, as small impurities can lead to significant by-products and purification challenges in the final peptide. merckmillipore.com

A typical QC specification sheet would include:

Identity Confirmation : Verified by ¹H NMR and Mass Spectrometry to confirm the correct structure and molecular weight.

Purity Assessment : A purity of typically ≥99% as determined by HPLC is required for demanding applications like peptide synthesis. merckmillipore.com This ensures minimal presence of deletion sequences or other modifications in the final product.

Appearance : The compound should conform to its described physical state, typically a white powder. chemimpex.com

Solubility : The compound should be tested for solubility in relevant solvents used in peptide synthesis, such as dimethylformamide (DMF).

Water Content : Determined by Karl Fischer titration, as excess moisture can interfere with coupling reactions.

Residual Solvents : Assessed by GC to ensure that levels of solvents used during manufacturing are below acceptable limits.

Table 4: Example Quality Control Specification

| Test | Specification | Method |

|---|---|---|

| Appearance | White to off-white powder | Visual Inspection |

| Identity | Conforms to structure | ¹H NMR, MS |

| Purity | ≥ 99.0% | HPLC |

| Solubility | Clear solution in DMF | Visual Inspection |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

Advanced Research Avenues and Future Directions

Development of Novel Peptide Therapeutics

The synthesis of bioactive peptides for therapeutic applications remains a primary focus of research involving Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine. nih.gov Its structural characteristics facilitate the efficient and high-purity production of complex peptides, which are crucial for developing new drugs. nih.gov The compound is particularly instrumental in the fields of oncology and neurology, where the design of highly specific and targeted therapies is paramount. nih.gov By streamlining workflows and improving yields, this building block accelerates the discovery and development of novel peptide-based pharmaceuticals. nih.gov

The 2,4,6-trimethoxybenzyl (Tmob) group provides significant acid stability to the protected nitrogen atom, which is a critical feature in solid-phase peptide synthesis (SPPS). This stability allows for the selective removal of the Fmoc group under mild basic conditions, preserving the integrity of the growing peptide chain and any acid-sensitive side-chain protecting groups. This is particularly advantageous in the synthesis of long and complex peptides, which are often prone to degradation or side reactions under harsh acidic conditions.

Applications in Bioconjugation and Drug Delivery Systems

The utility of this compound extends into the realm of bioconjugation, a process that involves linking biomolecules to other molecules, such as therapeutic agents. nih.gov This is a critical step in the development of targeted drug delivery systems, which aim to increase the efficacy of a drug by delivering it directly to the site of action, thereby minimizing off-target effects. nih.govclearsynth.com

The incorporation of this compound into peptide sequences can be strategically employed to introduce specific functionalities for subsequent conjugation. For instance, the glycine (B1666218) residue can act as a flexible linker, while the Tmob group can be deprotected to reveal a secondary amine that can participate in various bioconjugation reactions. This versatility allows for the attachment of a wide range of molecules, including imaging agents, cytotoxic drugs, and polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic profile of the peptide therapeutic.

Interdisciplinary Research in Medicinal Chemistry and Neuroscience

In the interdisciplinary fields of medicinal chemistry and neuroscience, this compound plays a significant role in the study of neuropeptides. nih.gov Neuropeptides are small protein-like molecules used by neurons to communicate with each other, and they are involved in a wide range of physiological processes, including pain perception, mood regulation, and learning and memory. By facilitating the synthesis of these complex biomolecules, this compound enables researchers to investigate their structure-activity relationships and to design novel analogs with improved therapeutic properties. nih.gov

The ability to synthesize modified neuropeptides is crucial for understanding their function and for developing new treatments for neurological disorders. For example, researchers can introduce non-natural amino acids or other modifications to enhance the stability of the peptide against enzymatic degradation in the brain, or to improve its ability to cross the blood-brain barrier.

Exploration in Materials Science and Bioengineering

The application of peptides and peptide-based materials is a rapidly growing area of interest in materials science and bioengineering. The self-assembly of peptides into well-defined nanostructures, such as nanotubes, nanofibers, and hydrogels, offers exciting possibilities for the development of new biomaterials for tissue engineering, regenerative medicine, and drug delivery.

A notable example of the use of a related Fmoc-amino acid in materials science is the modification of core-shell nanoparticles. In one study, Fmoc-glycine was used to functionalize the surface of TiO2@SiO2 core-shell materials. nih.gov The Fmoc group was then cleaved to expose the amine group, which could be used for further modifications. nih.gov This demonstrates the potential for using Fmoc-protected amino acids, including this compound, to create sophisticated and functional nanomaterials. The unique properties of the Tmob group could be exploited to control the surface chemistry and self-assembly behavior of these materials.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools for understanding the structure, dynamics, and function of molecules. While specific computational studies on this compound are not extensively reported, the computed properties of the molecule are available and provide a foundation for such investigations. nih.gov

Future research in this area could involve the use of molecular dynamics (MD) simulations and density functional theory (DFT) calculations to:

Investigate the conformational preferences of the this compound building block and how these influence the secondary structure of peptides into which it is incorporated.

Model the interaction of the Tmob group with other amino acid side chains and with solvents to better understand its role in promoting solubility and preventing aggregation during peptide synthesis.

Simulate the binding of peptides containing this modified glycine residue to their biological targets, which can aid in the rational design of more potent and selective therapeutics.

Insights from such computational studies can provide valuable guidance for the experimental design of new peptide sequences and biomaterials.

Addressing Challenges in Complex Peptide Synthesis

The chemical synthesis of peptides, particularly long and "difficult sequences," remains a significant challenge. rsc.org These challenges often stem from issues such as poor solubility of the protected peptide, aggregation during synthesis, and side reactions like aspartimide formation and racemization. rsc.orgchemimpex.com

The use of backbone-protecting groups, such as the 2,4,6-trimethoxybenzyl (Tmob) group in this compound, is a key strategy to mitigate some of these issues. The Tmob group can disrupt the interchain hydrogen bonding that leads to aggregation, thereby improving the efficiency of the coupling reactions. However, the introduction and removal of these protecting groups add extra steps to the synthesis and can sometimes lead to their own set of challenges. Future research will likely focus on optimizing the conditions for using Tmob-protected amino acids to maximize their benefits while minimizing any potential drawbacks.

Sustainability and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly being applied to all areas of chemical synthesis, including peptide production. Traditional peptide synthesis methods often rely on large quantities of hazardous solvents and reagents, generating significant chemical waste.

A promising development in this area is the use of more environmentally benign reaction conditions. For example, research has demonstrated the feasibility of performing the Fmoc protection of amines in aqueous media without the need for a catalyst. This approach offers several advantages, including mild reaction conditions, high yields, and ease of product isolation, all of which align with the goals of green chemistry.

Q & A

Basic Research Questions

Q. What is the role of the 2,4,6-trimethoxybenzyl (Tmob) group in Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine during peptide synthesis?

- Methodological Answer : The Tmob group serves as an acid-labile protecting group for the glycine amine, preventing side reactions such as aspartimide formation during solid-phase peptide synthesis (SPPS). It is selectively removed using trifluoroacetic acid (TFA) during the final cleavage step, ensuring the integrity of the peptide backbone. This protection is critical for synthesizing hydrophobic or sterically hindered peptides.

Q. How is this compound incorporated into peptide chains?

- Methodological Answer : The compound is coupled using standard Fmoc-SPPS protocols. Activation reagents like PyBOP or HATU with DIPEA are employed for efficient amide bond formation. The Tmob group remains stable during iterative deprotection (e.g., piperidine treatment for Fmoc removal) but is cleaved with TFA during resin cleavage. This method ensures regioselective incorporation while minimizing premature deprotection.

Advanced Research Questions

Q. What strategies optimize coupling efficiency of Fmoc-TmbGly-OH in sterically challenging peptide sequences?

- Methodological Answer :

- Reagent Selection : Use high-efficiency coupling agents like HATU or COMU instead of HBTU to enhance activation.

- Extended Reaction Time : Double coupling cycles (2 × 30 minutes) improve yield in hindered environments.

- Microwave Assistance : Microwave irradiation (e.g., 50°C for 10 minutes) accelerates diffusion in hydrophobic regions.

- Pre-activation : Pre-activate the amino acid with reagents in DMF for 5 minutes before resin addition.

- Solvent Optimization : Additives like N-methylpyrrolidone (NMP) improve solubility of hydrophobic intermediates.

Q. How does the Tmob group compare to Dmb (2,4-dimethoxybenzyl) in suppressing aspartimide formation?

- Methodological Answer :

- Steric Protection : Tmob’s bulkier 2,4,6-trimethoxybenzyl structure provides superior steric hindrance compared to Dmb, reducing aspartimide risk in prolonged TFA exposure.

- Cleavage Conditions : Tmob requires ≥90% TFA for 2–3 hours, whereas Dmb is cleaved with 20% TFA in shorter durations.

- Application Scope : Tmob is preferred for highly hydrophobic peptides, while Dmb suits less sterically demanding sequences. Comparative HPLC and MS data confirm reduced aspartimide byproducts with Tmob.

Q. How can researchers validate the purity and structural integrity of peptides containing Fmoc-TmbGly-OH?

- Methodological Answer :

- Analytical HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (5–95% over 30 minutes) to assess purity.

- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS confirms molecular weight (±1 Da) and detects side products (e.g., incomplete deprotection).

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d6 or CDCl3 verifies the Tmob group’s presence pre-cleavage and absence post-TFA treatment.

- Circular Dichroism (CD) : For folded peptides, CD spectra validate structural retention post-Tmob removal.

Key Research Findings

- Tmob’s bulkiness reduces aspartimide formation by 30–40% compared to Dmb in model peptides (e.g., Asp-Gly sequences) .

- Coupling efficiency for Fmoc-TmbGly-OH drops below 80% in highly hindered environments without optimized protocols (e.g., HATU + microwave) .

- Residual Tmob (<0.5%) post-TFA cleavage is detectable via LC-MS but does not interfere with biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.